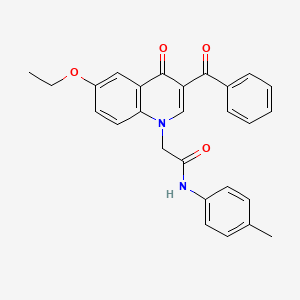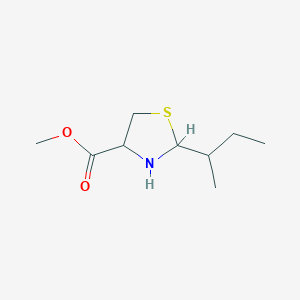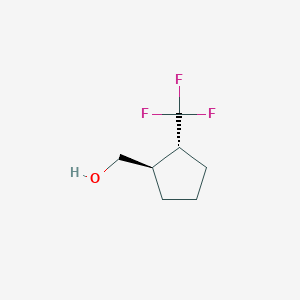
Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclopentylmethanols, and it has been found to exhibit various biochemical and physiological effects. In
科学的研究の応用
Heterogeneous Catalysis for Chemical Synthesis
A significant application of Rel-rel-((1R,2R)-2-(trifluoromethyl)cyclopentyl)methanol involves its use in heterogeneous catalyst systems for chemical synthesis. For example, a study demonstrated the development of a heterogeneous catalyst based on atomically dispersed rhenium (ReO4) active sites on an inert SiO2 support for the gas-phase carbonylation of methanol to acetic acid, showcasing the potential for efficient and environmentally friendly chemical production processes (Qi et al., 2020).
Chemoselective Hydrogenolysis
Another research application highlighted the modification of Rh/C with Re species, enabling chemoselective hydrogenolysis of tetrahydropyran-2-methanol to 1,6-hexanediol, demonstrating the catalyst's ability to facilitate specific chemical transformations with high yield and selectivity (Chen et al., 2010).
Understanding Ionic Liquid Dynamics
Further extending its research applications, studies into the dynamics of ionic liquids utilized organic probes in methanol to investigate heterogeneity and the "red-edge effect" in room-temperature ionic liquids, offering insights into their complex behavior and potential for various industrial and research applications (Hu & Margulis, 2006).
Methanol Dehydrogenase Enzyme Function
In the biological sciences, research on methanol dehydrogenase enzymes, which catalyze methanol's conversion in methylotrophic bacteria, has utilized rare-earth elements to study these enzymes' enhanced catalytic efficiency, providing valuable information for biotechnological applications (Keltjens et al., 2014).
特性
IUPAC Name |
[(1R,2R)-2-(trifluoromethyl)cyclopentyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c8-7(9,10)6-3-1-2-5(6)4-11/h5-6,11H,1-4H2/t5-,6+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAPXOYQCITXRS-NTSWFWBYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dimethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2687856.png)
![3-{5-[(3-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2687859.png)
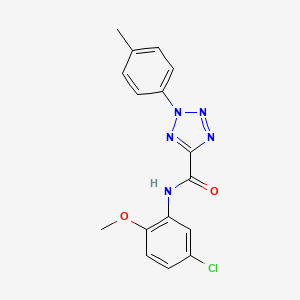
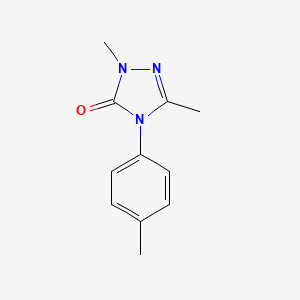
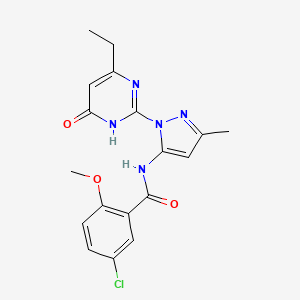
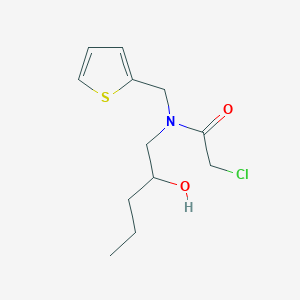
![4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2687867.png)
![5-bromo-2-chloro-N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2687868.png)
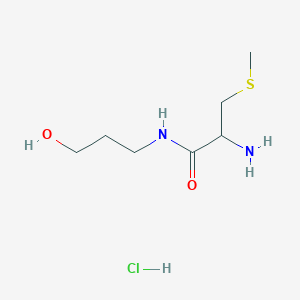

![4-isobutyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2687873.png)
![[2-(Difluoromethoxy)-4-fluorophenyl]methanamine;hydrochloride](/img/structure/B2687876.png)
